4-アセチル-2-シアノピリジン

説明

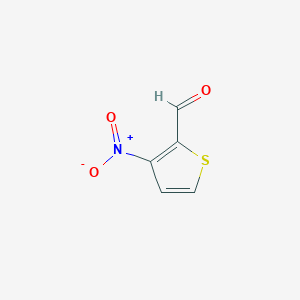

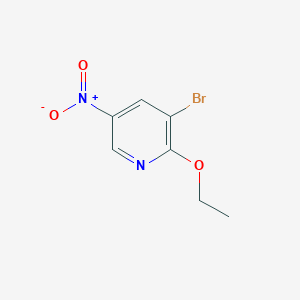

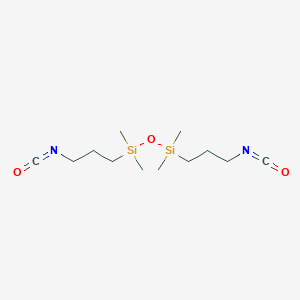

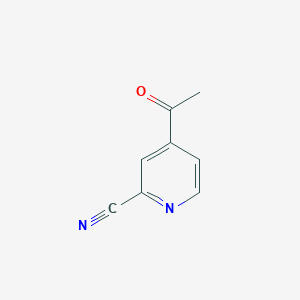

4-Acetyl-2-cyanopyridine is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Acetyl-2-cyanopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetyl-2-cyanopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗増殖活性

4-アセチル-2-シアノピリジン誘導体は、その潜在的な抗増殖効果について研究されてきました。これらの化合物は、肝臓癌細胞株(HEPG2)に対して有望な活性を示しており、新規抗癌剤としての使用が示唆されています。 これらの誘導体に存在するピリジンコアは、幅広い生物学的用途を持つ多くの生物活性化合物に見られる共通の特徴です .

降圧作用

4-アセチル-2-シアノピリジンから誘導されたものも含め、置換シアノピリジンは降圧作用を示すことが判明しています。 これは、高血圧の治療を目的とした新しい薬剤の開発に役立ちます .

抗炎症作用および鎮痛作用

これらの誘導体は、抗炎症作用と鎮痛作用も示しており、痛みと炎症の新しい治療法の開発に役立ちます .

強心作用

シアノピリジン誘導体の強心作用は、心筋の効率を向上させることによって、心臓関連疾患の治療に役立つ可能性を示しています .

抗菌活性

4-アセチル-2-シアノピリジン誘導体は、抗菌活性を示すことが報告されており、新しい抗生物質や消毒剤の開発につながる可能性があります .

産業用生体触媒

この化合物は、Acidovorax facilis 72 W由来のニトリラーゼの二次活性、特に2-ピコリンアミドの効率的な生産において、さまざまな基質に対する二次活性を高めるために使用されてきました。 この用途は、4-アセチル-2-シアノピリジンが、価値のあるアミドの生産を強化するために使用できる産業用生体触媒における可能性を示しています .

作用機序

Target of Action

4-Acetyl-2-cyanopyridine is a compound that has been found to interact with various targets. One of the primary targets of this compound is the enzyme nitrilase, specifically the nitrilase from Acidovorax facilis 72 W (Nit72W) . Nitrilases are enzymes that convert nitriles to amides, a process that is crucial in various biochemical reactions .

Mode of Action

The interaction of 4-Acetyl-2-cyanopyridine with its targets involves a series of chemical reactions. In the case of nitrilase, the compound is converted to 2-picolinamide . This conversion is achieved through a process known as photocatalysis, which involves the use of a photoredox catalyst to generate benzyl radicals . The process can be influenced by different photocatalyst quenchers, leading to mechanistically divergent processes .

Biochemical Pathways

The action of 4-Acetyl-2-cyanopyridine affects various biochemical pathways. In the presence of a photoredox catalyst, the compound can undergo either an ipso-substitution path proceeding radical coupling or a Minisci-type addition . These processes enable selective access to regioisomeric C4 or C2 benzylated pyridines, respectively .

Pharmacokinetics

It’s known that the compound can be efficiently converted to 2-picolinamide by nitrilase , suggesting that it may be metabolized in organisms that express this enzyme.

Result of Action

The action of 4-Acetyl-2-cyanopyridine at the molecular and cellular level results in the production of various compounds. For instance, the interaction of the compound with nitrilase leads to the production of 2-picolinamide . Some pyridine derivatives, which include 4-Acetyl-2-cyanopyridine, have been found to exhibit antitumor activity against liver carcinoma cell line (HEPG2) .

Action Environment

The action, efficacy, and stability of 4-Acetyl-2-cyanopyridine can be influenced by various environmental factors. For example, the presence of different photocatalyst quenchers can influence the mode of action of the compound . Additionally, the activity of nitrilase towards 2-cyanopyridine can be increased by modifying the active pocket , suggesting that the enzyme’s environment can affect the compound’s action.

生化学分析

Biochemical Properties

4-Acetyl-2-cyanopyridine is known to interact with various enzymes and proteins. For instance, it has been found to be a substrate for bacterial nitrilases, which are enzymes capable of converting a diverse range of nitriles to carboxylic acids . The interaction between 4-Acetyl-2-cyanopyridine and these enzymes is crucial for its role in biochemical reactions.

Cellular Effects

It is known that cyanopyridines, a group to which 4-Acetyl-2-cyanopyridine belongs, can act as ligands in transition metal complexes, potentially influencing cell function .

Molecular Mechanism

The molecular mechanism of action of 4-Acetyl-2-cyanopyridine is largely dependent on its interactions with biomolecules. For instance, in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, 4-Acetyl-2-cyanopyridine can participate as a formally nucleophilic organic group .

Temporal Effects in Laboratory Settings

It is known that cyanopyridines can act as monodentate ligands in transition metal complexes, suggesting potential long-term effects on cellular function .

Metabolic Pathways

It is known that cyanopyridines can participate in the Suzuki–Miyaura coupling reaction, suggesting a potential role in carbon–carbon bond formation .

特性

IUPAC Name |

4-acetylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-6(11)7-2-3-10-8(4-7)5-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKYNNZZGLAYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479250 | |

| Record name | 4-ACETYL-2-CYANOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52689-18-6 | |

| Record name | 4-ACETYL-2-CYANOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1601589.png)